(S)-2-Aminonon-8-enoic acid
Overview
Description
(S)-2-Aminonon-8-enoic acid is an organic compound that belongs to the class of amino acids. It contains both an amino group and a carboxylic acid group, making it a versatile molecule in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a double bond at the eighth carbon position, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Aminonon-8-enoic acid can be synthesized through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium to form the Grignard reagent. This reagent is then treated with carbon dioxide to introduce the carboxylic acid group, followed by hydrolysis to yield the desired amino acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the fermentation of specific microorganisms that can produce the compound in large quantities. This biotechnological approach is favored due to its efficiency and sustainability compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminonon-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond can be reduced to yield saturated amino acids.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like acyl chlorides or anhydrides are used under mild conditions to form amides.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amino acids.
Substitution: Formation of amides or esters
Scientific Research Applications
(S)-2-Aminonon-8-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of (S)-2-Aminonon-8-enoic acid involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in the molecule can participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
(S)-2-Aminononanoic acid: Lacks the double bond, resulting in different chemical properties.
(S)-2-Aminooctanoic acid: Shorter carbon chain, affecting its reactivity and applications.
(S)-2-Aminodecanoic acid: Longer carbon chain, leading to variations in its physical and chemical behavior .
Uniqueness: (S)-2-Aminonon-8-enoic acid is unique due to the presence of the double bond at the eighth carbon position, which imparts distinct reactivity and potential for diverse applications compared to its saturated counterparts .
Properties
IUPAC Name |
(2S)-2-aminonon-8-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSSWRWDBZUFC-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586518 | |
Record name | (2S)-2-Aminonon-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924307-76-6 | |
Record name | (2S)-2-Aminonon-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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